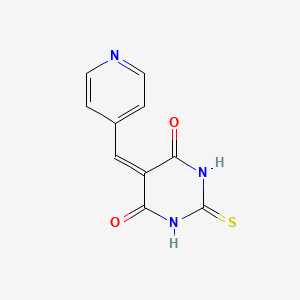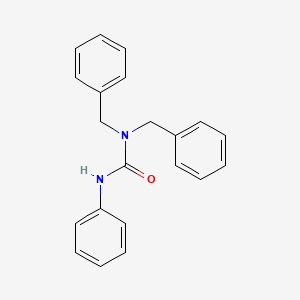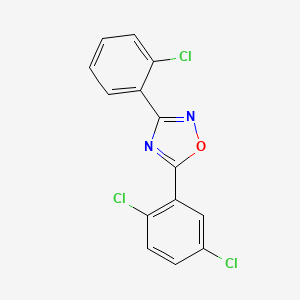![molecular formula C14H14Cl2N2OS B5705971 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5705971.png)
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide, also known as DTT, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields.
作用機序
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide exerts its effects by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide reduces the production of pro-inflammatory prostaglandins. 5-LOX is an enzyme that is involved in the production of leukotrienes, which are also mediators of inflammation. By inhibiting 5-LOX, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide reduces the production of pro-inflammatory leukotrienes.
Biochemical and Physiological Effects:
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory effects, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has been shown to have antioxidant effects by reducing oxidative stress. N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has also been shown to have anti-tumor effects by inducing apoptosis and inhibiting angiogenesis. In addition, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds used in scientific research. However, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. In addition, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide can react with other compounds in the lab, which can affect its activity.
将来の方向性
There are several future directions for the study of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide. One area of research is the development of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide analogs with improved solubility and activity. Another area of research is the study of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide in combination with other compounds, such as chemotherapy drugs, to enhance its anti-tumor effects. Additionally, the study of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide in animal models of neurological disorders could provide further insight into its neuroprotective effects. Finally, the study of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide in human clinical trials could provide valuable information on its potential therapeutic applications.
合成法
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide can be synthesized using a multi-step procedure that involves the reaction of 3,4-dichlorobenzaldehyde with thiosemicarbazide to form 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine. The resulting compound is then reacted with 3-methylbutanoyl chloride to form N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide.
科学的研究の応用
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has been studied for its potential applications in various scientific research fields, including cancer research, neurological disorders, and inflammation. In cancer research, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation is also a target of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide, as it has been shown to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2OS/c1-8(2)5-13(19)18-14-17-12(7-20-14)9-3-4-10(15)11(16)6-9/h3-4,6-8H,5H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPSFQLYWUDPLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 3-[(benzylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5705912.png)


![2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine](/img/structure/B5705930.png)
![1-{3-[(4-chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B5705931.png)

![3-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5705943.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide](/img/structure/B5705948.png)
![3-amino-N-(2-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5705953.png)
![S-{2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl} benzenecarbothioate](/img/structure/B5705960.png)
![4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5705972.png)
